

Spectroscopic Showdown: A Comparative Guide to the Characterization of Montelukast Dicyclohexylamine

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Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

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For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of key spectroscopic methods for the analysis of **montelukast dicyclohexylamine**, a potent and selective cysteinyl leukotriene receptor antagonist. By examining the experimental protocols and data generated from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive resource for selecting the most appropriate analytical technique.

Montelukast, as an anti-asthmatic agent, functions by inhibiting the cysteinyl leukotriene I receptor in the lungs and bronchial tubes[1]. The dicyclohexylamine salt of montelukast is a common intermediate or form used in pharmaceutical development[2]. Accurate and robust analytical methods are crucial for its identification, purity assessment, and quality control.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key quantitative data obtained from different spectroscopic techniques for the characterization of montelukast and its related forms.

Table 1: UV-Visible Spectroscopy Data for Montelukast

| Parameter | Value | Solvent/Conditions | Reference |
|--------------------------|------------------------|--------------------|-----------|
| λ_{max} 1 | 243 nm | 0.1 N NaOH | [3] |
| λ_{max} 2 | 283 nm | Distilled Water | [4] |
| λ_{max} 3 | 287.3 nm | Methanol | [5] |
| λ_{max} 4 | 344.30 nm | Methanol | [6] |
| Linearity Range | 5-25 $\mu\text{g/mL}$ | Methanol | |
| Linearity Range | 10-50 $\mu\text{g/ml}$ | Methanol | [7] |

Table 2: Key FTIR Absorption Bands for Montelukast Sodium

| Wavenumber (cm^{-1}) | Vibrational Mode | Reference |
|---------------------------------|--------------------------------|-----------|
| 3396 | -COOH stretching | [8] |
| 3309.9 | N-H stretching (amine) | [9] |
| 2979.1 | C-H stretching (alkane) | [9] |
| 1710 | C=O stretching (-COOH) | [10] |
| 1603.1 | C=C stretching (alkene) | [9] |
| 1491.0 | C=C stretching (aromatic ring) | [9] |
| 1403.2 | C-N stretching (amine) | [9] |
| 1131.04 | C-Cl (aromatic) | [11] |

Table 3: Mass Spectrometry Data for Montelukast

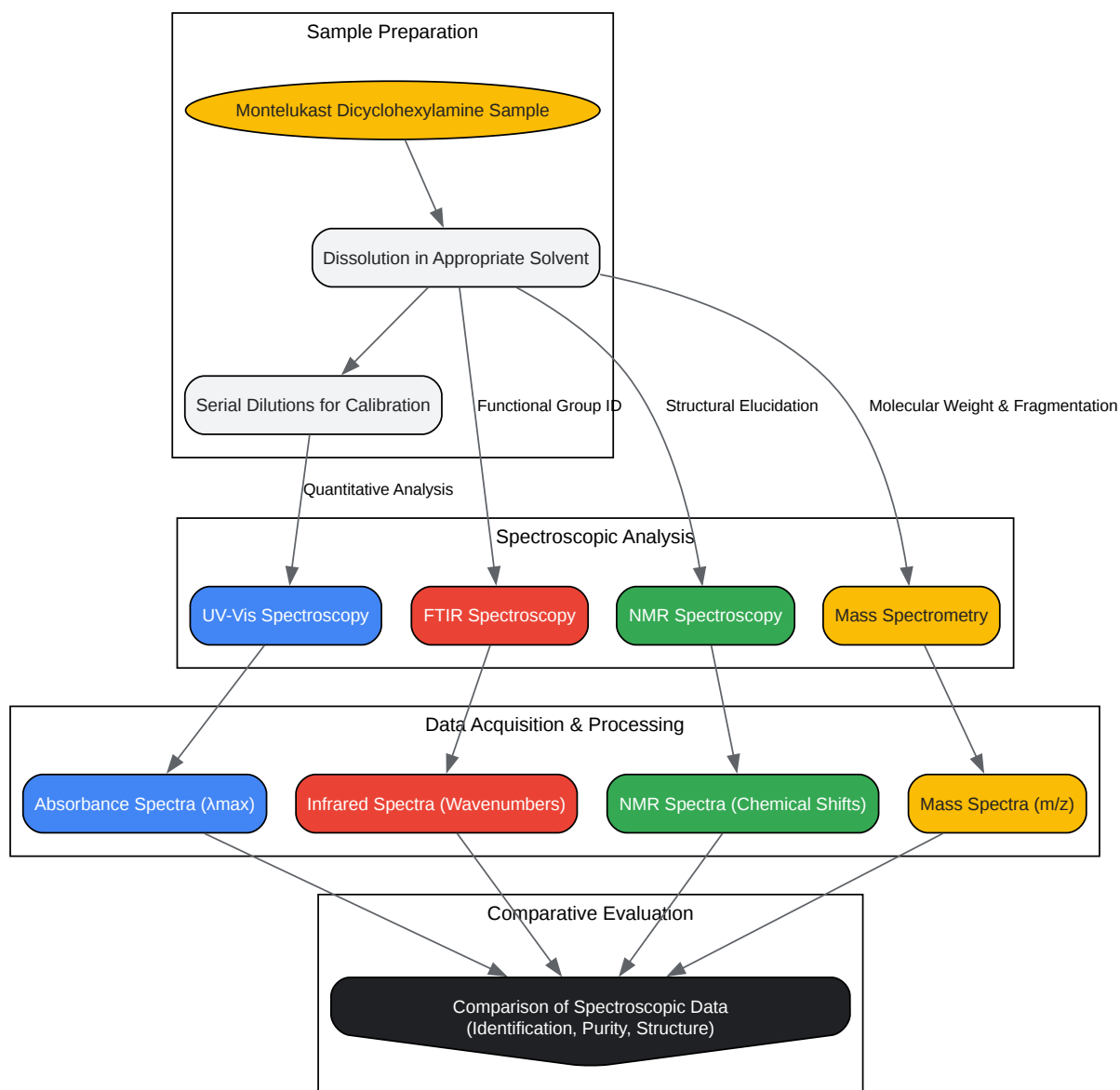
| Ion $[\text{M}+\text{H}]^+$ (m/z) | Proposed Elemental Composition | Technique | Reference |
|-----------------------------------|---|-----------|-----------|
| 586.2179 | $\text{C}_{35}\text{H}_{36}\text{ClNO}_3\text{S}$ | ESI-MS | [11] |
| 600.2318 | $\text{C}_{36}\text{H}_{39}\text{NO}_3\text{SCI}$ | ESI-HRMS | [12] |

Table 4: ^1H NMR Chemical Shift Data for Montelukast

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity | Corresponding Protons | Reference |
|---------------|--------------------------------|--------------------------|-----------------------|-----------|
| 11.2 | singlet | acid OH | [11] | |
| 7.06-7.43 | multiplet | aromatic protons | [12] | |
| 5.09 | triplet | vinyl proton | [12] | |
| 4.62 | triplet | methine proton | [12] | |
| 1.92 | singlet | methyl protons | [12] | |
| 0.39 | multiplet | cyclopropyl ring protons | [11] | |

Experimental Workflows and Methodologies

A systematic approach is essential when comparing different analytical methods. The following diagram illustrates a general workflow for the spectroscopic characterization of **montelukast dicyclohexylamine**.



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Caption: Workflow for Spectroscopic Characterization.

Detailed Experimental Protocols

UV-Visible Spectrophotometry

UV-Vis spectroscopy is a valuable quantitative technique for determining the concentration of montelukast.

- Instrumentation: A double beam UV-Visible spectrophotometer with 10 mm matched quartz cells is typically used[6].
- Sample Preparation:
 - Prepare a standard stock solution of montelukast sodium (e.g., 1000 µg/ml) in a suitable solvent such as methanol or 0.1 N NaOH[3][6].
 - Perform serial dilutions to obtain working standard solutions of various concentrations (e.g., 2-50 µg/ml)[3][7].
- Data Acquisition:
 - Scan the solutions over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λ_{max})[3][6].
 - Measure the absorbance of the standard and sample solutions at the determined λ_{max} .
 - A calibration curve is constructed by plotting absorbance versus concentration. The linearity of the method is assessed by the correlation coefficient (r^2) of the calibration curve[5].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed for the identification of functional groups present in the montelukast molecule, confirming its identity.

- Instrumentation: An FTIR spectrophotometer is used for analysis.
- Sample Preparation: The analysis can be performed on the pure drug. The potassium bromide (KBr) disk method is a common technique where a small amount of the sample is mixed with KBr powder and pressed into a thin pellet[13].

- **Data Acquisition:** The FTIR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The resulting spectrum shows absorption bands corresponding to the various functional groups in the molecule. These spectra can be compared with a reference standard of Montelukast Sodium RS[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of montelukast, providing detailed information about the chemical environment of individual atoms.

- **Instrumentation:** A high-resolution NMR spectrometer is required.
- **Sample Preparation:** The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra are typically acquired. ^1H NMR provides information about the number and types of protons and their neighboring atoms, while ^{13}C NMR provides information about the carbon skeleton. For enantiomeric purity analysis, a chiral solvating agent like (-)-cinchonidine can be added to the NMR sample to induce chemical shift differences between the enantiomers[14].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of montelukast, further confirming its identity and structure.

- **Instrumentation:** An LC-MS system, often a quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source, is commonly used[11][12].
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of acetonitrile and water[15].
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer. In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ is observed, providing the molecular weight of the compound[11]. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information from the resulting daughter ions[11].

Conclusion

The selection of a spectroscopic method for the characterization of **montelukast dicyclohexylamine** depends on the analytical objective. UV-Vis spectroscopy is a simple, cost-effective, and robust method for routine quantitative analysis. FTIR spectroscopy provides a characteristic fingerprint for rapid identification based on functional groups. For unambiguous structural elucidation and confirmation, NMR spectroscopy and mass spectrometry are indispensable, offering detailed insights into the molecular structure and elemental composition. A combination of these techniques provides a comprehensive characterization of **montelukast dicyclohexylamine**, ensuring its quality, purity, and identity in pharmaceutical development and manufacturing.

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